2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Descripción
2-Benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,2,3-triazole moiety substituted with a 3-methoxyphenyl group and a methyl group.
Propiedades
IUPAC Name |
2-benzyl-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-18(21-23-24(13)15-9-6-10-16(12-15)25-2)19-22-20-17(26-19)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYIQKWHPYANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS Number: 1081141-78-7) belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure features a benzyl group, a methoxyphenyl group, and a triazole moiety connected to the oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1081141-78-7 |
Synthesis
The synthesis of 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves the reaction of specific precursors under controlled conditions. A typical method includes refluxing a mixture of the appropriate triazole and oxadiazole precursors in ethanol with guanidine hydrochloride as a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has shown promising results against several cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MDA-MB-231 | 20 |
| DU-145 | 18 |
The mechanisms through which 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exerts its effects include:
- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced cell growth and increased apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to various protein targets associated with cancer progression. This binding affinity suggests potential for further development as an anticancer drug .
Case Studies
A case study involving the use of this compound in combination with other anticancer agents revealed enhanced efficacy compared to monotherapy. For example, when combined with standard chemotherapeutics like doxorubicin, the compound exhibited synergistic effects in reducing tumor growth in animal models .
Aplicaciones Científicas De Investigación
The compound 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic molecule that combines oxadiazole and triazole heterocycles, with benzyl and methoxyphenyl substituents enhancing its chemical diversity and potential biological activity. The oxadiazole moiety is a five-membered ring that contains two nitrogen atoms and one oxygen atom, while the triazole component includes three nitrogen atoms in its five-membered ring.
Potential Applications
The unique structure of 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole lends itself to various applications:
- Drug Discovery The presence of both benzyl and methoxy groups, along with the oxadiazole and triazole rings, enhances its lipophilicity and potential for stronger interactions with biological targets compared to simpler analogs. This multifaceted structure is central to its unique properties and potential applications in drug discovery and material science.
- Material Science This compound can be used in heat-resistant polymers, UV absorbing, and fluorescent materials .
Biological Activities
Compounds containing oxadiazole and triazole moieties have demonstrated significant biological activities. Specifically, 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole may exhibit:
- Anticancer
- Antimicrobial
- Anti-diabetic
- Antibacterial
- Antifungal
- Antiviral
- Anticonvulsant
- Anti-inflammatory
- Analgesic
- Insecticidal activities
Interaction Studies
Interaction studies focus on understanding how 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole interacts with biological targets. These studies typically involve:
- Molecular Docking: Predicting binding affinities and modes of interaction with target proteins .
- Cell-Based Assays: Evaluating the compound's effects on cellular functions .
- In Vivo Studies: Assessing efficacy and toxicity in animal models .
Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | Lacks methyl group on triazole | Different reactivity and potential biological activity |
| 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | Contains chlorine instead of fluorine | Alters lipophilicity and interaction potential |
| 5-(3-methoxyphenyl)-1H-[1,2,4]oxadiazol | Simpler structure without triazole | Limited biological activity compared to more complex derivatives |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole and Oxadiazole Moieties
The compound’s biological and physicochemical properties are influenced by substituents on the triazole and oxadiazole rings. Key analogs include:
- Steric Effects : The benzyl group at position 2 of the oxadiazole provides steric bulk, which may influence molecular packing in crystals or interactions with biological targets .
Crystallographic and Structural Comparisons
Crystal structures of related compounds reveal key trends:
- Isostructurality : Compounds 4 and 5 in and are isostructural with triclinic (P 1) symmetry and two independent molecules per asymmetric unit. The target compound may adopt similar packing if crystallized from polar solvents like DMF .
- Planarity : Fluorophenyl-substituted analogs exhibit near-planar conformations, whereas methoxyphenyl groups may introduce slight torsional angles due to steric hindrance .
Métodos De Preparación
Preparation of 3-Methoxyphenyl Azide
3-Methoxyaniline (10 mmol) is diazotized with sodium nitrite (12 mmol) and hydrochloric acid (HCl, 6 M) at 0–5°C. The diazonium salt is treated with sodium azide (15 mmol) to yield 3-methoxyphenyl azide as a pale-yellow liquid (yield: 78%).
CuAAC Reaction with Methyl Propiolate
A mixture of 3-methoxyphenyl azide (5 mmol), methyl propiolate (5.5 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMF/water (4:1 v/v) is stirred at room temperature for 24 hours. The reaction yields methyl 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (87% yield), with regioselectivity confirmed by ¹H NMR (δ 8.02 ppm, singlet, triazole-H).
Hydrolysis to Carboxylic Acid
The ester (5 mmol) is refluxed with NaOH (10% aqueous, 15 mL) in ethanol (20 mL) for 6 hours. Acidification with HCl yields 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a white solid (mp 189–191°C; IR: 1695 cm⁻¹, C=O).
Preparation of Benzyl-Substituted Hydrazide Intermediate
Synthesis of Benzyl Hydrazine
Benzyl bromide (10 mmol) is reacted with sodium azide (12 mmol) in DMF at 80°C for 12 hours to form benzyl azide (yield: 85%). Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the azide to benzylamine, which is subsequently treated with hydrazine hydrate (1.2 equiv) in ethanol under reflux to yield benzyl hydrazine (yield: 68%).
Formation of Diacylhydrazide
The triazole carboxylic acid (5 mmol) is converted to its acid chloride using thionyl chloride (10 mmol) in dry dichloromethane. The acid chloride is reacted with benzyl hydrazine (5.5 mmol) in the presence of triethylamine to afford N'-benzyl-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)acetohydrazide (yield: 72%; IR: 1640 cm⁻¹, C=O; ¹H NMR: δ 7.85 ppm, singlet, NH).
Cyclization to 1,3,4-Oxadiazole
Optimized Cyclization Conditions
The diacylhydrazide (3 mmol) is treated with iodine (3.6 mmol) and K₂CO₃ (9 mmol) in dry DMSO at 100°C for 24 hours. The reaction is quenched with sodium thiosulfate, and the product is extracted with ethyl acetate. Recrystallization from n-hexane/ethyl acetate yields 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole as colorless crystals (yield: 70%; mp 182–184°C).
Spectroscopic Characterization
- IR : 3120 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N oxadiazole), 1240 cm⁻¹ (C-O methoxy).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl-H), 6.98 (d, J = 8.4 Hz, 1H, methoxyphenyl-H), 3.86 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
- ¹³C NMR : 167.8 (C=N oxadiazole), 159.2 (C-O methoxy), 144.3 (triazole-C).
Reaction Optimization and Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, DMF/H₂O | 87 |
| Hydrazide synthesis | SOCl₂, triethylamine, CH₂Cl₂ | 72 |
| Oxadiazole cyclization | I₂, K₂CO₃, DMSO, 100°C, 24 h | 70 |
Alternative cyclization agents like P₂O₅ in xylene reduced yields to 58%, while thionyl chloride led to partial decomposition.
Mechanistic Insights and Side Reactions
The CuAAC reaction proceeds via a stepwise mechanism, with copper(I) acetylide formation followed by azide cycloaddition to yield the 1,4-regioisomer exclusively. During cyclization, iodine acts as an oxidizing agent, facilitating dehydrogenation of the diacylhydrazide to the oxadiazole. Competing side reactions include over-oxidation to nitriles (mitigated by controlled iodine stoichiometry) and N-benzyl group cleavage under strong acidic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
